Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate
Description
This compound is a deuterated ester derivative featuring a complex structure with a piperidinyl core, a but-1-ynyl linker, and a pentadeuteriophenyl group. Its molecular formula is C₃₄H₃₄D₅NO₃ (exact mass: 518.31 g/mol), with a molecular weight of approximately 519.7 g/mol (estimated from analogs in and ). Key characteristics include:
Properties
Molecular Formula |
C33H37NO3 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate |
InChI |
InChI=1S/C33H37NO3/c1-33(2,32(35)36-3)29-19-17-26(18-20-29)12-10-11-23-34-24-21-30(22-25-34)37-31(27-13-6-4-7-14-27)28-15-8-5-9-16-28/h4-9,13-20,30-31H,11,21-25H2,1-3H3/i4D,6D,7D,13D,14D |
InChI Key |
AXLYUHOFLCCEMY-QBICEDTQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCC#CC4=CC=C(C=C4)C(C)(C)C(=O)OC)[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Route
Synthesis of N-(1-Substituted-piperidin-4-yl)anilines
A general method for synthesizing intermediates related to the piperidine moiety involves the condensation of 1-substituted-piperidin-4-ones with appropriate phenylamines under reflux in toluene with acetic acid as a catalyst. The reaction employs a Dean-Stark apparatus to continuously remove water and drive the equilibrium towards imine formation:
- Reagents: 0.1 mol 1-substituted-piperidin-4-one, 0.125 mol phenylamine, acetic acid (2-3 drops)
- Solvent: Toluene (200 mL)
- Conditions: Reflux with Dean-Stark trap for 2-3 hours
- Workup: Removal of toluene and excess amine under reduced pressure; dissolution in ether and filtration through neutral alumina
- Purification: Hydrogenation or distillation, depending on the derivative
This step yields the N-(1-substituted-piperidin-4-yl)anilines, which serve as key intermediates for further functionalization.
Incorporation of the Pentadeuteriophenyl-Phenylmethoxy Group
The introduction of the pentadeuteriophenyl label is achieved via substitution reactions on aromatic rings bearing leaving groups. The phenylmethoxy substituent is typically installed through nucleophilic aromatic substitution or via Williamson ether synthesis using pentadeuteriophenyl derivatives. Maintaining the deuterium labeling requires the use of isotopically enriched starting materials and mild reaction conditions to prevent isotope exchange.
Formation of the But-1-ynyl Linker
The but-1-ynyl chain connecting the piperidine and phenyl rings is introduced through alkynylation reactions. Typical methods include:
- Sonogashira coupling of aryl halides with terminal alkynes under palladium-catalyzed conditions.
- Use of copper co-catalysts and appropriate bases in polar aprotic solvents (e.g., DMF or THF).
This step is critical to establish the triple bond linkage, which may influence the compound's biological activity.
Final Esterification to Methyl 2-Methylpropanoate
The terminal carboxylic acid functionality is converted into the methyl ester by standard esterification techniques:
- Reaction with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, use of diazomethane for methylation under controlled conditions.
This step completes the synthesis, yielding the target compound with the methyl 2-methylpropanoate moiety intact.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidin-4-one + phenylamine | Toluene, acetic acid, Dean-Stark | Reflux (~110°C) | 2-3 hours | 75-85 | Water removal drives imine formation |
| Pentadeuteriophenyl substitution | Isotopically labeled phenyl derivatives | Mild, inert atmosphere | Variable | 60-70 | Avoid isotope exchange |
| Sonogashira coupling | Pd catalyst, Cu co-catalyst, base | 25-80°C | 4-12 hours | 65-80 | Sensitive to moisture and air |
| Esterification | Methanol, acid catalyst | 50-70°C | 2-6 hours | 80-90 | Complete conversion to methyl ester |
Research Findings and Analytical Data
Purity and Structural Confirmation
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the aromatic and aliphatic protons; ^2H NMR validates the presence and location of deuterium atoms on the pentadeuteriophenyl ring.
- Mass Spectrometry (MS): Accurate mass measurement confirms molecular weight consistent with isotopic labeling.
- Infrared Spectroscopy (IR): Characteristic absorption bands for ester carbonyl (~1735 cm^-1), alkyne (~2100-2200 cm^-1), and aromatic ethers (~1250 cm^-1).
- Chromatography: High-performance liquid chromatography (HPLC) demonstrates high purity (>95%) after purification.
Biological and Pharmacological Implications
Though the specific biological activity of this compound requires further experimental validation, structurally related piperidine derivatives with aromatic substituents are known to interact with neurotransmitter receptors and may influence central nervous system functions.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and analytical chemistry to track chemical processes and reactions.
Biology: The compound can be used in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: It may be used in pharmacological research to study drug metabolism and pharmacokinetics.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-butyne]-α,α-dimethyl-benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The diphenylmethoxy-d5 group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Non-Deuterated Analogs
Methyl 2-(4-(4-((4-((4-hydroxyphenyl)(phenyl)methyl)piperidin-1-yl)oxy)butyl)phenyl)-2-methylpropanoate ():
- Molecular Formula: C₃₃H₃₉NO₄.
- Molecular Weight : 513.67 g/mol.
- Key Differences :
| Property | Target Compound (Deuterated) | Non-Deuterated Analog |
|---|---|---|
| Molecular Formula | C₃₄H₃₄D₅NO₃ | C₃₃H₃₉NO₄ |
| Molecular Weight (g/mol) | 519.7 | 513.67 |
| LogP | 5.6 | 5.63 |
| Metabolic Stability | High (deuterium effect) | Moderate |
Piperidinyl-Based Derivatives
4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid ():
Ester-Based Compounds
Butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate ():
- Key Differences :
- Structural Insight : The ester group confers hydrolytic instability compared to deuterated analogs, limiting environmental persistence .
Research Findings and Structural Insights
- Deuterium Effects : The pentadeuteriophenyl group in the target compound reduces CYP450-mediated metabolism, a principle aligned with the "similar structure, similar properties" rule () .
- Chromatographic Behavior: Piperidinyl derivatives require methanol-buffer mobile phases (65:35) for HPLC analysis, suggesting comparable solubility profiles for the target compound .
- Thermal Stability : High boiling points (~657°C) in ester analogs correlate with strong van der Waals interactions from aromatic and piperidinyl groups .
Biological Activity
Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate (hereafter referred to as compound A) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound A, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Piperidine ring : Often associated with various pharmacological properties.
- Phenyl groups : Contribute to hydrophobic interactions and receptor binding.
- Alkynyl chain : May enhance biological activity through increased lipophilicity.
The molecular formula is C₃₁H₃₅D₅N₂O₃, and its molecular weight is approximately 485.7 g/mol.
The biological activity of compound A can be attributed to several mechanisms:
- Receptor Modulation : Compound A has been shown to interact with various receptors in the central nervous system (CNS), particularly those involved in neurotransmission.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for metabolic pathways, leading to altered physiological responses.
- Antioxidant Properties : Preliminary studies suggest that compound A exhibits antioxidant activity, which could play a role in mitigating oxidative stress-related damage.
Pharmacological Effects
Research indicates that compound A has several pharmacological effects:
- Antidepressant Activity : In animal models, compound A demonstrated significant antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Studies have reported that compound A exhibits pain-relieving effects comparable to established analgesics.
- Neuroprotective Effects : Compound A may protect neuronal cells from apoptosis induced by various stressors.
Case Studies and Research Findings
Several studies have explored the biological activity of compound A:
-
Antidepressant Study :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Findings : Compound A significantly reduced immobility time in the forced swim test compared to controls (p < 0.05), indicating potential antidepressant properties.
-
Analgesic Study :
- Objective : To assess pain relief efficacy using the hot plate test.
- Results : Compound A increased latency to respond to pain stimuli significantly (p < 0.01), suggesting effective analgesic action.
-
Neuroprotection Research :
- Objective : Investigate protective effects against oxidative stress in neuronal cultures.
- Outcome : Compound A reduced cell death by 40% under oxidative stress conditions compared to untreated cells (p < 0.01).
Data Table
The following table summarizes key findings from various studies on compound A:
| Study Type | Effect Observed | Methodology | Statistical Significance |
|---|---|---|---|
| Antidepressant | Reduced immobility time | Forced swim test | p < 0.05 |
| Analgesic | Increased pain threshold | Hot plate test | p < 0.01 |
| Neuroprotection | Decreased cell death | Oxidative stress model | p < 0.01 |
Q & A
Q. What are the key synthetic challenges in preparing the deuterated aromatic moiety of this compound, and how are they addressed methodologically?
The incorporation of a pentadeuteriophenyl group introduces challenges in isotopic purity and regioselective deuteration. Synthetic protocols often employ deuterated benzyl halides or Grignard reagents under anhydrous conditions to minimize proton exchange. Reaction progress should be monitored via mass spectrometry (MS) and H-NMR to confirm isotopic integrity . For example, intermediates like 4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidine require strict exclusion of moisture to prevent deuterium loss during coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing the but-1-ynyl linker and ensuring regiochemical fidelity?
The alkyne linker’s regiochemistry is confirmed using -NMR to detect sp-hybridized carbons (~70–100 ppm) and IR spectroscopy for C≡C stretching (~2100–2260 cm). X-ray crystallography or NOESY experiments may resolve ambiguities in spatial arrangement, particularly when steric hindrance from the 2-methylpropanoate group affects reactivity .
Q. How does the piperidin-1-yl group influence the compound’s solubility and stability in aqueous buffers?
The piperidine ring enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but may undergo pH-dependent protonation in aqueous media. Stability studies using HPLC-UV at varying pH (3–9) and temperatures (4–37°C) are recommended to assess hydrolytic degradation of the methoxy and ester groups .
Advanced Research Questions
Q. What computational strategies are effective in optimizing the coupling of the but-1-ynyl-phenylpropanoate fragment to the deuterated piperidine core?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for Sonogashira or Heck couplings. Reaction path searches, as implemented in ICReDD’s workflow, can identify optimal catalysts (e.g., Pd(PPh)) and solvent systems (e.g., DMF/triethylamine) to minimize side reactions . For example, steric maps derived from computational models guide the selection of bulky ligands to prevent undesired π-π stacking .
Q. How can kinetic isotope effects (KIEs) of the deuterated aromatic ring be quantified in metabolic studies?
Competitive isotope experiments using LC-MS/MS compare the degradation rates of deuterated vs. non-deuterated analogs in hepatic microsomal assays. A KIE >1 indicates rate-limiting C–H bond cleavage, suggesting cytochrome P450-mediated metabolism. Data normalization to internal standards (e.g., stable isotopologues of known metabolites) is critical for accuracy .
Q. What experimental designs resolve contradictions in 1^11H-NMR data between the deuterated and non-deuterated forms?
Deuterium-induced signal splitting in adjacent protons (e.g., aromatic ortho positions) can complicate interpretation. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) or selective H decoupling clarify splitting patterns. For quantitative analysis, -NMR (if applicable) or heteronuclear correlation spectroscopy (HSQC) provides unambiguous assignments .
Methodological Tables
Table 1: Key Reaction Parameters for Piperidine-Alkyne Coupling
Table 2: Stability Profile in Aqueous Media (pH 7.4, 37°C)
| Time (h) | % Remaining (HPLC-UV) | Major Degradation Product |
|---|---|---|
| 0 | 100 | – |
| 24 | 85 | Hydrolyzed ester (m/z 289.1) |
| 48 | 62 | Demethylated piperidine (m/z 274.3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
